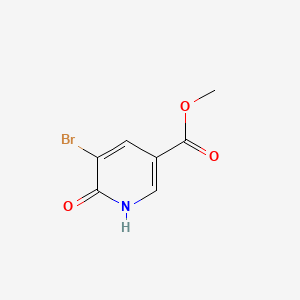

Methyl 5-bromo-6-hydroxynicotinate

Description

BenchChem offers high-quality Methyl 5-bromo-6-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-6-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMVACLRBBJYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377399 | |

| Record name | Methyl 5-bromo-6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381247-99-0 | |

| Record name | Methyl 5-bromo-6-hydroxynicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-hydroxynicotinate

Preamble: The Imperative of Unambiguous Characterization

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural formality but the bedrock of all subsequent research. An erroneously identified compound can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 5-bromo-6-hydroxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Our methodology is grounded in the principles of self-validating systems, wherein each analytical technique provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous assignment.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the intellectual process of structure elucidation. We will not only present the "what" but delve into the "why" of our experimental choices, providing field-proven insights to navigate the potential ambiguities inherent in spectroscopic and spectrometric data.

Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

Prior to engaging in more complex spectroscopic analyses, the foundational step is to confirm the molecular formula. This is most authoritatively achieved through High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is employed to ensure high mass accuracy.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Data is acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight.

Expected Data and Interpretation

The molecular formula of Methyl 5-bromo-6-hydroxynicotinate is C₇H₆BrNO₃.[1][2] The expected monoisotopic mass can be calculated and compared against the experimentally determined value.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₇H₆BrNO₃ | - |

| Monoisotopic Mass | 230.95311 Da | Measured m/z within 5 ppm |

A critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (the M and M+2 peaks). The observation of this characteristic isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.

Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides an intricate map of the molecular structure.

Proton NMR (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Based on the structure and data from analogous compounds, such as 5-bromo-6-hydroxynicotinic acid[4], we can predict the following signals for Methyl 5-bromo-6-hydroxynicotinate dissolved in a solvent like DMSO-d₆:

| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |

| H-2 | Doublet | 1H | ~8.2-8.4 | Aromatic proton ortho to the nitrogen and meta to the ester. Deshielded by the electronegative nitrogen. |

| H-4 | Doublet | 1H | ~8.0-8.2 | Aromatic proton ortho to the ester and meta to the nitrogen. |

| -OCH₃ | Singlet | 3H | ~3.8-4.0 | Methyl ester protons. |

| -OH/NH | Broad Singlet | 1H | Variable | Proton on the hydroxyl group, potentially in equilibrium with the pyridone tautomer. Chemical shift is concentration and temperature dependent. |

Causality Behind Predictions: The chemical shifts of the aromatic protons (H-2 and H-4) are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the ester group deshields these protons, shifting them downfield. The bromine atom also has a deshielding effect. The expected coupling between H-2 and H-4 is a small meta coupling (⁴J), typically around 2-3 Hz.

Carbon-13 NMR (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule.

| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165-170 | Carbonyl carbon of the methyl ester. |

| C-6 | ~155-160 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen and nitrogen. |

| C-2 | ~145-150 | Aromatic carbon adjacent to the nitrogen. |

| C-4 | ~140-145 | Aromatic carbon ortho to the ester. |

| C-3 | ~120-125 | Aromatic carbon bearing the ester group. |

| C-5 | ~105-110 | Aromatic carbon bearing the bromine atom. Shielded by the bromine. |

| -OCH₃ | ~50-55 | Methyl ester carbon. |

Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Hydroxyl group |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methyl C-H |

| ~1720-1740 | C=O Stretch | Ester carbonyl |

| ~1600, ~1470 | C=C and C=N Stretch | Pyridine ring |

| ~1200-1300 | C-O Stretch | Ester C-O |

| ~1000-1100 | C-Br Stretch | Carbon-Bromine bond |

Self-Validation: The presence of a broad O-H stretch, a strong ester carbonyl absorption, and characteristic aromatic ring vibrations would provide strong, corroborating evidence for the proposed structure.

The Definitive Proof: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR is often sufficient for unambiguous structure elucidation, single-crystal X-ray crystallography provides the ultimate, definitive proof of molecular structure by determining the precise spatial arrangement of atoms in the crystalline state.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The primary challenge is often growing single crystals of sufficient quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems should be screened.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[4]

-

Data Collection: The crystal is cooled in a stream of cold nitrogen, and X-ray diffraction data are collected using a diffractometer.[4]

-

Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of Methyl 5-bromo-6-hydroxynicotinate.

Caption: A logical workflow for the structure elucidation of Methyl 5-bromo-6-hydroxynicotinate.

Conclusion

The structure elucidation of Methyl 5-bromo-6-hydroxynicotinate is a systematic process that relies on the synergistic application of multiple analytical techniques. By beginning with foundational mass spectrometric analysis to confirm the elemental composition, proceeding to detailed NMR studies to map the atomic connectivity, and corroborating functional groups with FTIR, a high degree of confidence in the proposed structure can be achieved. For absolute and unambiguous proof, single-crystal X-ray crystallography remains the gold standard. This guide has outlined a robust and logical pathway for researchers to follow, ensuring the scientific integrity of their findings and the solid foundation of their subsequent research endeavors.

References

Sources

The Alchemist's Guide to Aromatic Scaffolds: Synthesis Pathways for Substituted Hydroxynicotinates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted hydroxynicotinate core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of pharmacologically active agents. Its inherent electronic properties and capacity for diverse functionalization render it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the principal synthetic pathways to this versatile heterocyclic system. We will delve into the mechanistic underpinnings of seminal name reactions, including the Hantzsch, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz syntheses, offering not just procedural details but also the causal logic behind experimental choices. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex molecules, providing field-proven insights, detailed experimental protocols, and a robust framework for the rational design of substituted hydroxynicotinates with therapeutic potential.

The Strategic Importance of the Hydroxynicotinate Scaffold in Drug Discovery

Substituted hydroxynicotinates and their tautomeric pyridone forms are prevalent structural motifs in a wide array of biologically active compounds. Their significance stems from their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-stacking. This has led to their successful application in the development of agents targeting a spectrum of diseases.

Notably, derivatives of hydroxynicotinic acid have demonstrated potential as:

-

Anticancer Agents: Certain substituted nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, some novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.

-

Enzyme Inhibitors: The hydroxypyridine core is a recognized pharmacophore for the inhibition of metalloenzymes.[1] The ability of the hydroxyl and carboxyl groups to coordinate with metal ions in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) makes this scaffold a valuable starting point for inhibitor design.[2]

-

Neuroprotective Agents: There is growing interest in the application of hydroxynicotinate derivatives in the context of neurodegenerative diseases such as Alzheimer's. Research has explored their potential as radical-scavenging agents and cholinesterase inhibitors, aiming to mitigate oxidative stress and cognitive decline.[3][4]

The therapeutic potential of this class of compounds underscores the critical need for efficient and versatile synthetic methodologies to access a diverse range of substituted hydroxynicotinates.

Foundational Synthetic Strategies: A Mechanistic Perspective

The construction of the substituted pyridine ring can be broadly categorized into several classical and modern synthetic strategies. This guide will focus on four cornerstone methodologies that provide access to hydroxynicotinate derivatives.

The Hantzsch Pyridine Synthesis: A Multicomponent Condensation

The Hantzsch synthesis, first reported in 1881, is a robust and widely employed multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[5] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5][6]

Causality Behind Experimental Choices: The reaction is often carried out in a one-pot fashion, which is highly atom-economical.[7] The choice of solvent can influence reaction times and yields, with greener alternatives like water and ethanol being effective.[8] The subsequent oxidation to the aromatic pyridine is driven by the thermodynamic stability of the aromatic ring.

Reaction Mechanism:

The mechanism of the Hantzsch synthesis is thought to proceed through the formation of two key intermediates: an enamine from the reaction of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the dihydropyridine product.[9]

Caption: The Hantzsch Pyridine Synthesis Workflow.

Experimental Protocol: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative [7]

-

Reaction Setup: In a 50 mL round-bottom flask, combine the substituted aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.

-

Catalyst Addition: Add the desired catalyst (e.g., polyaniline-supported zinc oxide, 2 mol%).

-

Reaction Conditions: Heat the mixture at reflux for up to 2 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst is used, it can be separated by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

The Guareschi-Thorpe Condensation: A Pathway to Pyridones

The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridone derivatives.[10] It typically involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[11] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[12][13]

Causality Behind Experimental Choices: The use of ammonium carbonate serves as both the nitrogen source and a pH-controlled agent, making the reaction more environmentally friendly.[12] Performing the reaction in water or a water-ethanol mixture often allows for the precipitation of the product, simplifying the workup.[12]

Reaction Mechanism:

The reaction is proposed to initiate with the aminolysis of the cyanoacetic ester to form cyanoacetamide. This is followed by a condensation with the β-dicarbonyl compound to yield a 1,5-dicarbonyl intermediate, which then undergoes cyclization to afford the corresponding pyridone.[14]

Caption: The Guareschi-Thorpe Condensation Pathway.

Experimental Protocol: Green Synthesis of a 2-Pyridone Derivative [12]

-

Reaction Setup: In a suitable reaction vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).

-

Solvent: Add a 1:1 mixture of water and ethanol (2 mL).

-

Reaction Conditions: Heat the reaction mixture at 80°C.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.

The Kröhnke Pyridine Synthesis: A Versatile Approach to Polysubstituted Pyridines

The Kröhnke synthesis is a highly versatile method for preparing polysubstituted pyridines.[15] The classical reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[15]

Causality Behind Experimental Choices: The α-pyridinium methyl ketone salt acts as a masked 1,3-dicarbonyl equivalent. The use of ammonium acetate provides the nitrogen atom for the pyridine ring and also acts as a buffer. Glacial acetic acid is a common solvent as it can also catalyze the reaction.[16] One-pot variations have been developed to improve efficiency.[16]

Reaction Mechanism:

The mechanism begins with the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the substituted pyridine.

Caption: The Kröhnke Pyridine Synthesis Mechanism.

Experimental Protocol: One-Pot Synthesis of a 4'-Aryl-2,2':6',2''-Terpyridine [16]

-

Reaction Setup: In a round-bottom flask, prepare a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml).

-

Reagent Addition: To this mixture, add the substituted aromatic aldehyde (10.0 mmol). Then, add potassium hydroxide pellets (24 mmol) and 35% aqueous ammonia solution (40.0 ml).

-

Reaction Conditions: Reflux the reaction mixture for 4–6 hours.

-

Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration and wash with water.

The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach

The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from an enamine and an ethynylketone.[17] The initial condensation forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[17][18]

Causality Behind Experimental Choices: The use of an ethynylketone circumvents the need for a separate oxidation step to achieve the final aromatic pyridine, as is required in the Hantzsch synthesis.[18] The cyclodehydration step often requires high temperatures, but acid catalysis can lower the required temperature.[17][18] One-pot modifications have been developed to improve the practicality of this method.[19]

Reaction Mechanism:

The reaction commences with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate undergoes a thermally induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to furnish the substituted pyridine.[18]

Caption: The Bohlmann-Rahtz Pyridine Synthesis Pathway.

Experimental Protocol: Flow Synthesis of a Substituted Pyridine [20]

-

Stock Solution Preparation: Prepare a stock solution of the 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in a 5:1 mixture of EtOH–AcOH (12 mL).

-

Flow Reactor Setup: Use a flow synthesis system fitted with a suitable reactor (e.g., 5 mL stainless steel tubing) and a back pressure regulator (e.g., 250 psi).

-

Reaction Parameters: Set the desired temperature and flow rate. The system will equilibrate to the set temperature and then run the flow reaction.

-

Collection and Workup: The outflow from the reactor is collected. The collected solution is then worked up, for example, by extraction with an organic solvent like CH2Cl2.

-

Purification: The crude product is purified by standard methods such as column chromatography.

Applications in Drug Development: Targeting Disease with Precision

The synthetic pathways detailed above provide access to a vast chemical space of substituted hydroxynicotinates, enabling the systematic exploration of structure-activity relationships (SAR) for various therapeutic targets.

Table 1: Examples of Biologically Active Hydroxynicotinate Derivatives

| Compound Class | Target | Biological Activity | Reference |

| Substituted Nicotinic Acids | VEGFR-2 | Anticancer (inhibition of angiogenesis) | |

| Hydroxypyridones | Metalloenzymes (e.g., HDACs) | Enzyme Inhibition | [2] |

| Hydroxynicotinyl Amides | Not specified | Neuroprotection (radical scavenging) | [4] |

| 5-Hydroxynicotinic Acid Derivatives | Not specified | Cardioprotective | [21][22] |

The ability to strategically introduce substituents at various positions on the hydroxynicotinate ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, the incorporation of lipophilic groups can enhance membrane permeability, while the addition of hydrogen bond donors and acceptors can improve target binding affinity.

Conclusion and Future Perspectives

The synthesis of substituted hydroxynicotinates remains a vibrant and essential area of research in organic and medicinal chemistry. The classical methodologies of Hantzsch, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz continue to be powerful tools for the construction of these valuable scaffolds. As our understanding of disease biology deepens, the demand for novel and diverse small molecules for drug discovery will only intensify. The synthetic strategies outlined in this guide provide a solid foundation for the design and preparation of the next generation of hydroxynicotinate-based therapeutics. Future efforts in this field will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds.

References

-

Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. (n.d.). eScholarship, University of California. Retrieved from [Link][1]

-

Adamek, R. N., Credille, C. V., Dick, B. L., & Cohen, S. M. (2020). Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition. ChemMedChem, 15(15), 1426–1434. [Link][23]

-

Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][6]

-

A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (2012). Taylor & Francis Online. [Link][8]

-

Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved from [Link][9]

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2022). RSC Publishing. [Link][2]

-

Kröhnke pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link][15]

-

A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Hindawi. [Link][7]

-

Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved from [Link][5]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). ResearchGate. Retrieved from [Link][24]

-

Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link][18]

-

ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FREE CONDITIONS. (n.d.). Semantic Scholar. Retrieved from [Link][25]

-

Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids. (2012). PubMed. [Link][26]

-

Bohlmann-Rahtz Pyridine Synthesis Guide. (n.d.). Scribd. Retrieved from [Link][27]

-

Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2022). RSC Publishing. [Link][28]

-

Mechanism of the Kröhnke pyridine synthesis. (n.d.). ResearchGate. Retrieved from [Link][29]

-

Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. Retrieved from [Link][30]

-

Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). Royal Society Open Science. [Link][31]

-

One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved from [Link][19]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link][12]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link][13]

-

Hantzsch's Pyridine Synthesis. (1951). Journal of the American Chemical Society. [Link][32]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing. [Link][14]

-

Targeting Metalloenzymes for Therapeutic Intervention. (2018). PubMed Central. [Link][33]

-

FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Interchim. Retrieved from [Link][20]

-

Guareschi-Thorpe Condensation. (n.d.). Merck Index. Retrieved from [Link][10]

-

Icilio Guareschi and his amazing “1897 reaction”. (2018). PubMed Central. [Link][11]

-

Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. (2022). MDPI. [Link][3]

-

Design and synthesis of H2S-donor hybrids: A new treatment for Alzheimer's disease?. (2019). PubMed. [Link][34]

-

Guareschi–Thorpe condensation. (n.d.). ResearchGate. Retrieved from [Link][35]

-

Neuroprotection of HydroxynicotinylAmide 18 against LipidPeroxidationand,Memory Impairment. (n.d.). Mahidol University Institutional Repository. Retrieved from [Link][4]

-

Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. (2017). Asian Journal of Pharmaceutics. [Link][21]

-

Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. (2023). PubMed Central. [Link][36]

-

Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. (2017). Asian Journal of Pharmaceutics. [Link][22]

-

Biosynthesis of plant neuroactive alkaloids treating Alzheimer's disease. (n.d.). Frontiers in Plant Science. Retrieved from [Link][37]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (2024). PubMed Central. [Link][38]

-

Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid. (2020). MDPI. [Link][39]

Sources

- 1. Isosteres of Hydroxypyridinethione as Druglike Pharmacophores for Metalloenzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer’s Disease: Synthesis, Docking and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.li.mahidol.ac.th [repository.li.mahidol.ac.th]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. nanobioletters.com [nanobioletters.com]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]

- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. interchim.fr [interchim.fr]

- 21. Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action [wisdomlib.org]

- 22. wisdomlib.org [wisdomlib.org]

- 23. Isosteres of hydroxypyridinethione as drug-like pharmacophores for metalloenzyme inhibition [escholarship.org]

- 24. researchgate.net [researchgate.net]

- 25. revroum.lew.ro [revroum.lew.ro]

- 26. Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. scribd.com [scribd.com]

- 28. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. scispace.com [scispace.com]

- 31. royalsocietypublishing.org [royalsocietypublishing.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Design and synthesis of H2S-donor hybrids: A new treatment for Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]

- 38. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid [mdpi.com]

A Comprehensive Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Modulator

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identity and CAS Number: The topic for this guide was specified by CAS Number 381247-99-0. It is critical to establish at the outset that this CAS number correctly corresponds to the chemical intermediate Methyl 5-bromo-6-hydroxynicotinate [1][2][3]. However, in several biological and chemical databases, this number has been erroneously associated with the pharmacologically active compound GSK5182 , a selective inverse agonist of the orphan nuclear receptor Estrogen-Related Receptor Gamma (ERRγ). The correct CAS Number for GSK5182 is 877387-37-6 [4][5].

Given the request for an in-depth guide covering biological mechanisms, signaling pathways, and experimental protocols, this document will focus exclusively on GSK5182 . The profile of GSK5182 as a potent and selective research tool aligns with the depth of analysis required for drug development professionals. This guide synthesizes current knowledge on GSK5182, providing a foundation for its application in metabolic, inflammatory, and oncological research.

Introduction to GSK5182 and its Target, ERRγ

Estrogen-Related Receptor Gamma (ERRγ), encoded by the ESRRG gene, is a member of the orphan nuclear receptor superfamily. Despite the name, ERRγ does not bind to endogenous estrogens. Instead, it functions as a constitutively active transcription factor, meaning it continuously promotes the expression of its target genes in the absence of a natural ligand[6][7]. ERRγ is a pivotal regulator of cellular energy homeostasis and mitochondrial metabolism, with high expression in tissues with significant energy demands, such as the heart, liver, kidney, and skeletal muscle[6][8]. Its constitutive activity makes it a compelling therapeutic target for a host of metabolic and proliferative diseases.

GSK5182, a synthetic analog of 4-hydroxytamoxifen (4-OHT), was developed as a potent and highly selective inverse agonist for ERRγ[9][10]. It exhibits a 25-fold higher binding affinity for ERRγ over Estrogen Receptor alpha (ERα) and does not significantly interact with other nuclear receptors like ERRα, making it a precise tool for probing ERRγ function[6][11]. As an inverse agonist, GSK5182 does not simply block an agonist; it actively suppresses the receptor's basal, ligand-independent activity, offering a distinct mechanism for therapeutic intervention.

Chemical Structure and Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective application in research.

Chemical Structure

GSK5182 is chemically identified as 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol. Its structure is characterized by a triphenylethylene core, similar to tamoxifen, which is crucial for its interaction with the nuclear receptor ligand-binding pocket.

Physicochemical Data Summary

The following table summarizes the key properties of GSK5182 for laboratory use.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(E)-4-(2-dimethylaminoethoxy)phenyl-(3-hydroxypropoxy)phenyl-methylidene]cyclohexa-2,5-dien-1-one | [5] |

| CAS Number | 877387-37-6 (Correct) | [4][5] |

| Molecular Formula | C₂₇H₃₁NO₃ | [5] |

| Molecular Weight | 417.54 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically >99% by HPLC | [11] |

| IC₅₀ | 79 nM for ERRγ | [11][12] |

| Solubility | DMSO: ≥75-84 mg/mL (approx. 180-201 mM) | [5][13] |

| Ethanol: 84 mg/mL | [5] | |

| Water: Insoluble | [5] | |

| Storage | Powder: 3 years at -20°C | [5] |

| In Solvent (-80°C): 6 months to 1 year | [5][12] |

Core Mechanism of Action: A Dual-Pronged Inhibition

GSK5182's mechanism for inhibiting ERRγ activity is sophisticated, involving both the modulation of transcriptional machinery and a novel influence on receptor protein stability.

Pillar 1: Reprogramming the Transcriptional Complex

As a constitutively active receptor, ERRγ maintains an active conformation in its ligand-binding domain (LBD), particularly in the Activation Function 2 (AF-2) helix. This conformation facilitates the continuous recruitment of transcriptional coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which drive gene expression[6].

GSK5182 functions by directly binding to the LBD and inducing a critical conformational change in the AF-2 domain[6][7]. This structural rearrangement achieves two things:

-

Blocks Coactivator Recruitment: The new conformation sterically hinders the binding of coactivators like PGC-1α.

-

Promotes Corepressor Recruitment: It creates a binding surface favorable for transcriptional corepressors, such as the Small Heterodimer Partner-Interacting Leucine Zipper (SMILE) protein[6][10].

The net result is a switch from a state of active gene transcription to one of potent repression.

Pillar 2: Enhancing Protein Stability to Lock in the "Off" State

Paradoxically, while inhibiting ERRγ's function, GSK5182 leads to an increase in the total amount of ERRγ protein in the cell[6][9]. This is a critical and non-intuitive aspect of its mechanism. Under normal conditions, active ERRγ is marked for degradation via ubiquitination by the E3 ligase Parkin[6][7].

GSK5182's binding to ERRγ physically disrupts the interaction between ERRγ and Parkin. This interference inhibits the ubiquitination process, thereby preventing the proteasomal degradation of the ERRγ protein[6][7]. Consequently, GSK5182 stabilizes ERRγ and causes it to accumulate in an inactive, corepressor-bound state. This dual mechanism—simultaneously repressing activity and preventing the clearance of the repressed receptor—ensures a sustained and robust inhibition of ERRγ-mediated gene transcription.

Key Therapeutic & Research Applications

GSK5182's ability to potently modulate ERRγ has positioned it as a valuable tool in several areas of research.

A. Osteoarthritis (OA) and Cartilage Degeneration

-

Causality: ERRγ has been identified as a novel catabolic regulator in OA. Its expression is increased by pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in chondrocytes. Overexpression of ERRγ in joint tissue leads to the upregulation of cartilage-degrading enzymes, matrix metalloproteinases MMP-3 and MMP-13, accelerating OA pathogenesis[10][14][15].

-

GSK5182's Role: In mouse articular chondrocytes, GSK5182 effectively inhibits the cytokine-induced expression of MMP3 and MMP13. In vivo studies have confirmed that intra-articular administration of GSK5182 significantly reduces cartilage degeneration in mouse models of OA, highlighting its potential as a disease-modifying therapeutic[10][14].

B. Bone Metabolism and Osteoporosis

-

Causality: Bone homeostasis is maintained by a balance between bone-forming osteoblasts and bone-resorbing osteoclasts. Osteoclast differentiation is driven by the RANKL signaling pathway. ERRγ has been identified as a negative regulator of osteoclastogenesis[9][16].

-

GSK5182's Role: GSK5182 potently inhibits the differentiation of hematopoietic precursors into mature osteoclasts. It achieves this by suppressing the RANKL signaling cascade, specifically by blocking the phosphorylation of IκBα, JNK, and ERK. This leads to the downregulation of c-Fos and NFATc1, two master transcription factors essential for osteoclast formation[9][16][17]. Furthermore, GSK5182 promotes apoptosis in mature osteoclasts through caspase-3 activation, further reducing bone resorption[9][16].

C. Metabolic Disease and Cancer

-

Diabetes: GSK5182 has demonstrated anti-diabetic effects in mouse models by specifically inhibiting the transcriptional activity of ERRγ in the liver. This action suppresses hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes[11].

-

Oncology: GSK5182 shows anti-tumor activity in several cancers. In hepatocellular carcinoma (HCC), it induces the generation of reactive oxygen species (ROS) and causes cell cycle arrest at the G1 phase[11][12]. In radioiodine-refractory papillary thyroid cancer, it has been shown to decrease ERRγ expression and enhance the function of the sodium/iodide symporter (NIS), potentially restoring sensitivity to radioiodine therapy.

Experimental Protocols and Methodologies

The following protocols are synthesized from published literature and provide a validated framework for utilizing GSK5182 in a research setting.

Protocol 1: In Vitro Chondrocyte Inflammation Assay

This protocol is designed to assess the efficacy of GSK5182 in preventing inflammatory cytokine-induced catabolic gene expression in chondrocytes[5][10].

-

Cell Culture: Culture primary mouse articular chondrocytes (e.g., 3x10⁵ cells/well) for 48 hours to establish a stable monolayer.

-

GSK5182 Pre-treatment: Treat cells with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 24 hours.

-

Inflammatory Challenge: Add pro-inflammatory cytokines such as IL-1β (0.1-1 ng/mL) or TNF-α (10-50 ng/mL) to the media and incubate for an additional 24 hours.

-

RNA Isolation & qRT-PCR: Isolate total RNA from the chondrocytes. Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the mRNA expression levels of target genes, including MMP3, MMP13, and ESRRG (ERRγ), normalizing to a housekeeping gene like Gapdh.

-

Causality Check: The expected outcome is a dose-dependent inhibition of IL-1β or TNF-α-induced upregulation of MMP3 and MMP13 in the GSK5182-treated groups compared to the cytokine-only control.

Protocol 2: In Vivo Formulation and Administration

Effective in vivo delivery is crucial for preclinical studies. GSK5182 is orally active and can be administered via intraperitoneal injection[11].

-

Stock Solution Preparation: Prepare a concentrated stock solution of GSK5182 in 100% DMSO (e.g., 37.5 mg/mL). This stock should be stored at -80°C.

-

Working Solution for Injection (Example Formulation): For intraperitoneal injection, a common formulation involves a multi-component vehicle to maintain solubility and bioavailability[13].

-

To prepare a 1 mL working solution:

-

Begin with 400 µL of PEG300.

-

Add 100 µL of the 37.5 mg/mL DMSO stock solution and mix thoroughly until clear.

-

Add 50 µL of Tween-80 and mix until clear.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL.

-

This formulation yields a final concentration of 3.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

-

-

Administration: Administer the freshly prepared solution to mice. A common dosage for metabolic studies is 40 mg/kg via intraperitoneal injection, once daily[6][11]. The exact dosage and route should be optimized for the specific animal model and disease context.

Conclusion

GSK5182 is a powerful and selective chemical probe that has been instrumental in elucidating the complex roles of the orphan nuclear receptor ERRγ. Its unique dual-inhibitory mechanism—repressing transcriptional activity while simultaneously stabilizing the inactive receptor—makes it a highly effective modulator. The compelling preclinical data in models of osteoarthritis, osteoporosis, diabetes, and cancer underscore its significant therapeutic potential. For researchers in drug development, GSK5182 serves not only as a potential therapeutic candidate itself but also as a critical tool for validating ERRγ as a druggable target across a spectrum of human diseases. Continued research into its diverse applications and the development of analogs will undoubtedly open new avenues for treating metabolic and proliferative disorders.

References

-

Cho, H., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences. [Link][6][7][8]

-

Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link][9][16][17]

-

Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals. [Link][10][14][15]

-

Jeong, J., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. PubMed. [Link]

-

Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. PubMed. [Link]

-

Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [Link]

-

Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Semantic Scholar. [Link]

-

Cho, H., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]

-

Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Semantic Scholar. [Link]

-

Kim, M., et al. (2020). GSK5182, an inverse agonist ERRγ, suppresses OA pathogenesis in vitro... ResearchGate. [Link]

-

Singh, T. D., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. PMC - NIH. [Link]

-

Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link]

-

Choi, S., et al. (2018). GSK-5182, an inverse agonist of ERR γ, blocks hypertrophic phenotypes... ResearchGate. [Link]

-

RCSB PDB. (2006). 2EWP: Crystal structure of Estrogen Related Receptor-3 (ERR-gamma) ligand binding domaind with tamoxifen analog GSK5182. RCSB Protein Data Bank. [Link]

Sources

- 1. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitina… [ouci.dntb.gov.ua]

- 2. rcsb.org [rcsb.org]

- 3. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination [mdpi.com]

- 6. An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyridines

Introduction

Brominated pyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The incorporation of a bromine atom onto the pyridine ring profoundly influences the molecule's physical and chemical properties, offering a versatile scaffold for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the physical and chemical properties of brominated pyridines, with a focus on their synthesis, reactivity, and applications in drug development. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.

Physical Properties of Brominated Pyridines

The position of the bromine atom on the pyridine ring significantly impacts the physical properties of the resulting isomer. These properties are crucial for determining the appropriate conditions for reactions, purification, and formulation.

General Properties

Bromopyridines are generally colorless liquids or low-melting solids with characteristic odors.[3] Their molecular formula is C5H4BrN, with a molecular weight of approximately 158.00 g/mol .[3] They are typically slightly miscible with water but show good solubility in organic solvents.[3][4]

Comparative Data of Monobrominated Pyridine Isomers

For ease of comparison, the key physical properties of the three stable isomers of monobromopyridine are summarized in the table below.

| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |

| CAS Number | 109-04-6[5] | 626-55-1[3][6] | 1120-87-2[7] |

| Molecular Weight ( g/mol ) | 157.996[5] | 157.996[6] | 158.00[7] |

| Boiling Point (°C) | 192-194[3] | 173[3] | 185 (approx.) |

| Flash Point (°C) | 97[3] | 51[3] | 63 |

| Appearance | Colorless liquid[3] | Colorless liquid[3] | Colorless to yellow liquid |

| Solubility in water | Slightly miscible[3] | Miscible | Slightly soluble |

Spectroscopic Data

Spectroscopic techniques are indispensable for the characterization of brominated pyridines.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectra of brominated pyridines display distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring.[8]

-

¹³C NMR: The carbon-13 NMR spectra show characteristic signals for the five carbons of the pyridine ring. The carbon atom directly attached to the bromine atom (C-Br) is typically shifted downfield.[8][9]

-

-

Mass Spectrometry (MS): The mass spectra of brominated pyridines are characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.[8] This isotopic pattern is a definitive signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]

-

Infrared (IR) Spectroscopy: The IR spectra exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Br bond.

Chemical Properties and Reactivity

The reactivity of brominated pyridines is a subject of great interest, as it dictates their utility as synthetic intermediates. The interplay between the electron-deficient pyridine ring and the electron-withdrawing bromine atom governs their behavior in various chemical transformations.

Electrophilic Aromatic Substitution

Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally sluggish and require harsh conditions, such as high temperatures.[10] Bromination of pyridine itself, for instance, often requires heating in the presence of oleum or the use of more potent brominating agents.[3] The substitution typically occurs at the 3- and 5-positions.[2][3]

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitrogen atom and the bromine atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The reactivity of the bromine atoms towards nucleophilic substitution can be enhanced by quaternization of the pyridine nitrogen.[11]

Cross-Coupling Reactions

Brominated pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis and drug discovery.[1]

-

Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a boronic acid or ester to form a C-C bond. It is widely used to construct biaryl structures, which are prevalent in many pharmaceutical compounds.

-

Heck Reaction: 3-Bromopyridine, for example, can act as a substrate in the Heck reaction for the formation of C-C bonds.[3]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a bromopyridine with an amine.[3] It is a powerful tool for the synthesis of arylamines, a common motif in drug molecules.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a phenylboronic acid.

Materials:

-

Bromopyridine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add the bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Lithiation and Grignard Reagent Formation

The bromine atom in bromopyridines can be exchanged with a lithium atom using organolithium reagents like n-butyllithium, forming a lithiopyridine intermediate.[3] This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of functional groups. Similarly, Grignard reagents can be prepared, though their formation can sometimes be challenging.

Synthesis of Brominated Pyridines

Several methods are available for the synthesis of brominated pyridines, with the choice of method depending on the desired isomer and the presence of other functional groups.

Direct Bromination

Direct bromination of pyridine is a common method, but it often leads to a mixture of products and can be difficult to control for selective monobromination, especially with activated pyridines.[3] The reaction conditions, such as the brominating agent and solvent, play a crucial role in the regioselectivity.[2][3] For instance, heating pyridine with bromine in fuming sulfuric acid can produce 3-bromopyridine.[3]

Sandmeyer-type Reactions

Aminopyridines can be converted to their corresponding bromopyridines via a diazotization reaction followed by treatment with a bromide source, such as cuprous bromide (CuBr).[3] This method is particularly useful for the synthesis of 2-bromopyridine from 2-aminopyridine.[3]

Diagram: Synthetic Routes to Brominated Pyridines

Caption: Workflow illustrating the central role of brominated pyridines in the drug discovery process.

Safety and Handling

Brominated pyridines, like many organic chemicals, should be handled with appropriate safety precautions. They can be irritating to the skin, eyes, and respiratory tract. [12]It is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some pyridine derivatives have been shown to cause damage to the liver and kidneys in animal studies. [12][13]Therefore, exposure should be minimized. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

Brominated pyridines are a versatile and valuable class of compounds with a rich and diverse chemistry. Their unique physical and chemical properties, coupled with their accessibility through various synthetic routes, have established them as indispensable building blocks in modern organic synthesis, particularly in the realm of drug discovery and development. A thorough understanding of their reactivity and handling is paramount for any researcher looking to exploit their full potential in creating novel and impactful molecules.

References

-

Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(10), 12534-12547. [Link]

-

McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 63(8), 2283-2287. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]

-

Venus Academy. (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).

-

Bunting, J. W., & Chew, V. S. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]

-

den Hertog, H. J., & van der Plas, H. C. (1954). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 73(1), 86-90. [Link]

-

Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]

-

Rucins, M., et al. (2022). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 27(19), 6543. [Link]

-

ResearchGate. The physical properties of pyridine. [Link]

-

PubChem. Pyridinium bromide. [Link]

-

Wolska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11486. [Link]

-

PubChem. 2-(Bromomethyl)pyridine. [Link]

-

NIST. Pyridine, 2-bromo-. [Link]

-

NIST. Pyridine, 3-bromo-. [Link]

-

den Hertog, H. J., & Jouwersma, C. (1953). On the reactivity of bromine atoms in brominated pyridines. Preparation of some 2:6‐disubstitution products of pyridine. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132. [Link]

-

Yeddanapalli, L. M., & Aravamuthachari, S. (1964). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society, 4443-4448. [Link]

-

van der Does, L., & den Hertog, H. J. (1965). Bromination of some pyridine and diazine N-oxides. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. [Link]

-

Wang, B., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(15), 10329-10338. [Link]

-

Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. [Link]

-

Yeddanapalli, L. M., & Aravamuthachari, S. (1964). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society, 4443-4448. [Link]

-

McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 63(8), 2283-2287. [Link]

-

Rozen, S., & Ben-David, I. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives. Organic Letters, 14(5), 1154-1156. [Link]

-

Zheng, S., et al. (2013). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 56(17), 6733-6746. [Link]

-

den Hertog, H. J., & van der Plas, H. C. (1953). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 983-990. [Link]

-

Garcia, E. E., Greco, C. V., & Hunsberger, I. M. (1960). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Journal of the American Chemical Society, 82(16), 4430-4431. [Link]

-

Open Access Journals. A Brief View on Pyridine Compounds. [Link]

-

De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 646-666. [Link]

-

ATSDR. (1992). Toxicological Profile for Pyridine. [Link]

-

National Food Institute, Technical University of Denmark. (2022). Pyridine. [Link]

-

National Toxicology Program. (2000). NTP TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1) in F344/N Rats, Wistar Rats, and B6C3F1 Mice (Drinking Water Studies). National Toxicology Program Technical Report Series, 470, 1-246. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2015). Pyridine: Human health tier II assessment. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chempanda.com [chempanda.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine, 2-bromo- [webbook.nist.gov]

- 6. Pyridine, 3-bromo- [webbook.nist.gov]

- 7. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. benchchem.com [benchchem.com]

- 9. Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

The Ascending Trajectory of Hydroxynicotinate Esters: A Technical Guide to Their Latent Biological Activities

Foreword: Unveiling the Therapeutic Promise of a Versatile Molecular Scaffold

To the dedicated researchers, intrepid scientists, and visionary drug development professionals, this guide serves as a deep dive into the burgeoning field of hydroxynicotinate esters. These compounds, characterized by a hydroxylated pyridine-3-carboxylic acid core, represent a compelling yet underexplored class of molecules with significant therapeutic potential. While the parent compound, nicotinic acid (Vitamin B3), is a well-established therapeutic agent, its ester derivatives, particularly the hydroxylated forms, offer a rich landscape for chemical modification and biological exploitation. This guide will navigate the current understanding of their synthesis, established biological activities, and their promising future as prodrugs and potentially as novel therapeutic agents in their own right. We will dissect the causality behind experimental designs and present a forward-looking perspective on where this exciting field is headed.

I. The Molecular Architecture: Synthesis and Characterization of Hydroxynicotinate Esters

The therapeutic potential of any compound class is fundamentally rooted in its synthetic accessibility. Hydroxynicotinate esters can be synthesized through several established chemical routes, allowing for the systematic modification of the ester group to fine-tune physicochemical properties and biological activity.

Core Synthetic Strategies

The primary methods for synthesizing hydroxynicotinate esters involve the esterification of a hydroxynicotinic acid core. Common approaches include:

-

Fischer Esterification: This acid-catalyzed reaction between the hydroxynicotinic acid and an alcohol is a fundamental and cost-effective method.[1][2] The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.

-

Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method.[3]

-

Active Ester Intermediates: A versatile approach involves the initial conversion of the hydroxynicotinic acid to a more reactive "active ester," such as an N-hydroxysuccinimide (NHS) ester.[4] This intermediate can then readily react with a wide range of alcohols to form the desired hydroxynicotinate ester under mild conditions. This method is particularly useful for creating libraries of esters for biological screening.

Experimental Protocol: Synthesis of a Model 2-Hydroxynicotinate Ester

This protocol outlines a general procedure for the synthesis of a 2-hydroxynicotinate ester, exemplified by the synthesis of 2-hydroxynicotinoyl-serine-butyl esters which have shown antibiotic activity.[5][6]

Materials:

-

2-Hydroxynicotinic acid

-

L-serine butyl ester

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round bottom flask

-

Standard glassware for workup and purification

Procedure:

-

Reactant Preparation: In a clean, dry round bottom flask, dissolve 2-hydroxynicotinic acid (1 equivalent) and L-serine butyl ester (1.1 equivalents) in anhydrous DCM.

-

Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

-

Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-hydroxynicotinoyl-serine-butyl ester.

Causality in Protocol Design: The use of DCC/DMAP allows for an efficient amide bond formation under mild conditions, preserving the integrity of the chiral center in the serine moiety. The aqueous workup is designed to remove unreacted starting materials and the DMAP catalyst. Column chromatography is essential for obtaining a highly pure product for biological evaluation.

II. Established Biological Frontiers: Antibiotic Activity

To date, the most concretely established biological activity for a hydroxynicotinate ester is in the realm of antibiotics. This discovery provides a critical foothold for further exploration into the therapeutic potential of this compound class.

A Case Study: 2-Hydroxynicotinoyl-Serine-Butyl Esters

A study by Arsianti et al. detailed the synthesis and biological evaluation of novel 2-hydroxynicotinoyl-serine-butyl esters.[5][6] These compounds were designed as analogs of the antibiotic UK-3A.

Key Findings:

-

Synthesis: The compounds were synthesized via a three-step process involving esterification of L-serine, amidation with 2-hydroxynicotinic acid, and subsequent esterification.[5][6]

-

Antibiotic Activity: The synthesized esters were tested against a panel of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[5][6]

-

Potency: One of the synthesized esters, AD-3, demonstrated greater growth inhibitory activity against B. subtilis and S. aureus than the comparator, Antimycin A3.[5][6]

Data Summary: In Vitro Antibiotic Activity of 2-Hydroxynicotinoyl-Serine-Butyl Esters

| Compound | Target Organism | Activity | Reference |

| AD-3 | Bacillus subtilis | High | [5][6] |

| AD-3 | Staphylococcus aureus | High | [5][6] |

Experimental Workflow: Screening for Antibiotic Activity

Caption: Workflow for screening hydroxynicotinate esters for antibiotic activity.

III. The Prodrug Paradigm: Enhancing the Therapeutic Index of Nicotinic Acid

A highly promising application for hydroxynicotinate esters lies in their potential as prodrugs of nicotinic acid and other therapeutic agents. The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug in a controlled manner.[7] This strategy can address several limitations of the parent drug, including poor solubility, rapid metabolism, and undesirable side effects.[8][9][10]

Rationale for the Prodrug Approach

-

Improved Pharmacokinetics: Esterification can increase the lipophilicity of a drug, enhancing its absorption and distribution.[10]

-

Reduced Side Effects: By masking the active functional groups, a prodrug can reduce the incidence of side effects associated with high initial concentrations of the parent drug. For nicotinic acid, this is particularly relevant for mitigating the common side effect of skin flushing.[8][10]

-

Targeted Delivery: While not extensively explored for hydroxynicotinate esters yet, prodrug strategies can be designed for targeted drug delivery to specific tissues or organs where the necessary esterases are highly expressed.

Enzymatic Hydrolysis: The Key to Prodrug Activation

The conversion of a hydroxynicotinate ester prodrug to its active form is dependent on the activity of carboxylesterases present in the plasma and liver.[7] The rate of hydrolysis is influenced by the structure of the ester group, with steric and hydrophobic factors playing a significant role in the binding of the ester to the enzyme's active site.[7]

Signaling Pathway: Enzymatic Activation of a Hydroxynicotinate Ester Prodrug

Caption: Enzymatic hydrolysis of a hydroxynicotinate ester prodrug.

IV. Exploring the Horizon: Putative Biological Activities and Future Directions

While the antibiotic activity of certain hydroxynicotinate esters is established, the broader therapeutic potential of this class of compounds remains largely untapped. Based on the known pharmacology of nicotinic acid and its derivatives, several areas of investigation are ripe for exploration.

Potential Anti-inflammatory Effects

Nicotinic acid is known to exert anti-inflammatory effects, and it is plausible that its hydroxylated ester derivatives could share or even surpass this activity.[11] Future research should focus on evaluating these esters in various in vitro and in vivo models of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Screening

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Assays:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess assay as an indicator of NO production.[11]

-

Pro-inflammatory Cytokine Levels: Quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISA).[11]

-

Cyclooxygenase-2 (COX-2) Expression: Evaluate the expression of the pro-inflammatory enzyme COX-2 by Western blotting.[11]

Potential Anticancer Activity

While no direct evidence currently exists for the anticancer activity of hydroxynicotinate esters, derivatives of nicotinic acid have been investigated for their potential in this area.[12] High-throughput screening of a diverse library of hydroxynicotinate esters against a panel of cancer cell lines could uncover novel anticancer leads.

Enzyme Inhibition

The structural similarity of hydroxynicotinate esters to various endogenous substrates suggests their potential as enzyme inhibitors.[12] For instance, they could be investigated as inhibitors of enzymes involved in metabolic pathways or signaling cascades. Receptor binding assays could also be employed to identify potential interactions with various cellular targets.[13][14][15][16][17][18]

V. Conclusion: A Call to Action for Further Investigation

The field of hydroxynicotinate esters is at an exciting inflection point. With established synthetic routes, a confirmed instance of potent biological activity, and a strong theoretical framework for their use as prodrugs, the foundation is laid for a new wave of research and development. This guide has aimed to provide a comprehensive overview of the current landscape and to illuminate the most promising avenues for future exploration. It is our hope that this technical resource will inspire and equip researchers to unlock the full therapeutic potential of this versatile and promising class of molecules. The journey from the laboratory bench to clinical application is a long and arduous one, but for hydroxynicotinate esters, the first crucial steps have been taken.

References

-

Arsianti, A., Hanafi, M., Saepudin, E., Morimoto, T., & Kakiuchi, K. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Bioorganic & Medicinal Chemistry Letters, 20(14), 4018-4020. [Link]

-

Testa, B., & Mayer, J. M. (1998). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Journal of Pharmacy and Pharmacology, 50(2), 135-143. [Link]

-

Wasserman, H. H., & DeSimone, R. W. (1994). A simple method for the synthesis of active esters of isonicotinic and picolinic acids. Tetrahedron Letters, 35(49), 9255-9258. [Link]

-

Saeed, A., Abbas, N., & Flörke, U. (2015). Synthesis, biological activity and molecular docking studies of novel nicotinic acid derivatives. Molecules, 20(7), 12596-12614. [Link]

- WO2011063001A1 - Niacin prodrugs and deuterated versions thereof. (2011).

- CN102675621B - Poloxamer-niacin prodrug and preparation method thereof. (2012).

-

Abdellatif, K. R., Abdelgawad, M. A., & El-Senduny, F. F. (2016). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic & Medicinal Chemistry Letters, 26(21), 5228-5233. [Link]

-

Hotz, W. (1983). Nicotinic acid and its derivatives: a short survey. Advances in Lipid Research, 20, 195-217. [Link]

-

Al-Akayleh, F., Al-Remawi, M., & Al-Awaida, W. (2018). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Pharmaceutical and Biomedical Analysis, 150, 332-338. [Link]

-

[Microplate for high throughput screening of 6-hydroxynicotinic acid transforming strains]. (2008). Sheng Wu Gong Cheng Xue Bao, 24(8), 1438-1442. [Link]

-

Esterases catalyze hydrolysis of carboxylic acid esters while... (n.d.). ResearchGate. [Link]

-

N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807. [Link]

-

Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. (2014). Pharmaceutical Research, 31(7), 1847-1857. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2018). Molecules, 23(8), 1888. [Link]

-

Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chemical and Pharmaceutical Bulletin, 61(9), 925-933. [Link]

-

The Separation of Two Different Enzymes Catalyzing the Formation of Hydroxycinnamic Add Glucosides and Esters. (1984). Zeitschrift für Naturforschung C, 39(6), 519-525. [Link]

- WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them. (1996).

-

6-Hydroxynicotinic acid methyl ester. (n.d.). ChemBK. [Link]

-

Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2018). Molecules, 23(8), 1888. [Link]

-

An Exploratory Study of the Enzymatic Hydroxycinnamoylation of Sucrose and Its Derivatives. (2019). Molecules, 24(17), 3073. [Link]

-